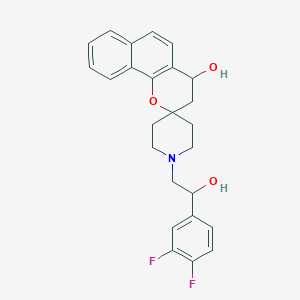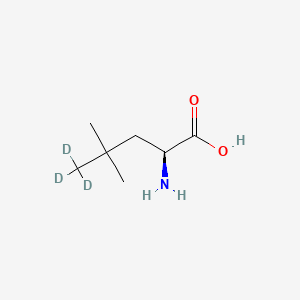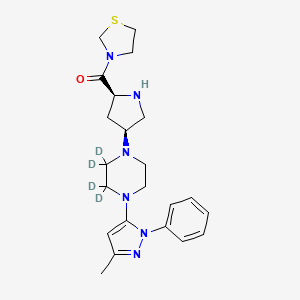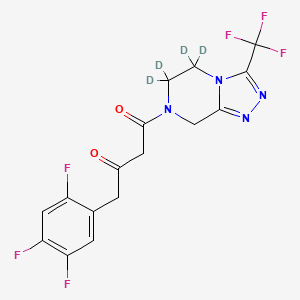
Sitagliptin keto amide impurity-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitagliptin keto amide impurity-d4 is a deuterated form of a keto amide impurity found in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sitagliptin and its impurities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) in the presence of methanesulfonic acid (MsOH) at low temperatures (-10 to -5 °C) . The enamine is then further processed to introduce the deuterium atoms.
Industrial Production Methods
Industrial production of sitagliptin and its impurities, including the deuterated forms, often involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods are designed to be cost-effective and efficient, avoiding the use of expensive noble metal catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Sitagliptin keto amide impurity-d4 is used in various scientific research applications, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and pharmacokinetics of sitagliptin and its impurities.
Medicine: Understanding the safety and efficacy of sitagliptin by analyzing its impurities.
Industry: Developing more efficient and cost-effective production methods for sitagliptin and its derivatives.
Wirkmechanismus
The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: The parent compound, used as a DPP-4 inhibitor for type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with different pharmacokinetic properties.
Uniqueness
Sitagliptin keto amide impurity-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies and metabolic tracing. This makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H12F6N4O2 |
|---|---|
Molekulargewicht |
410.31 g/mol |
IUPAC-Name |
1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2 |
InChI-Schlüssel |
QAEDTLFWHIEVPK-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


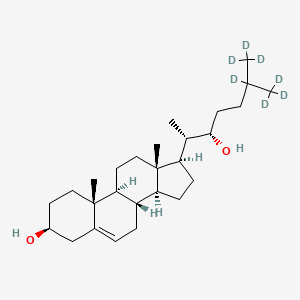
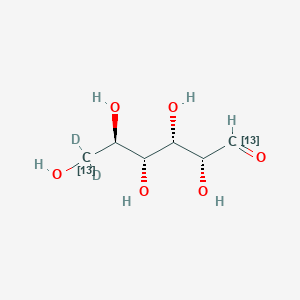
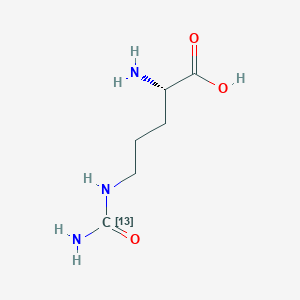
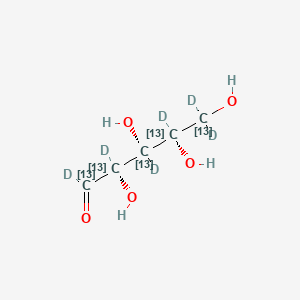
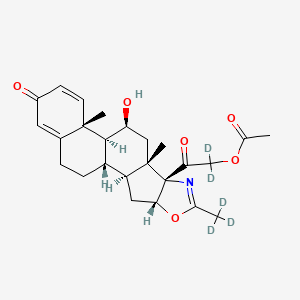
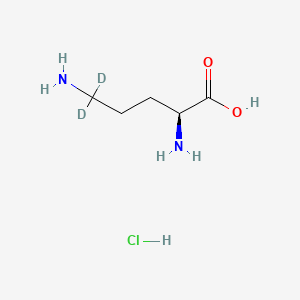
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
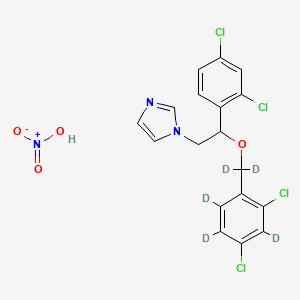
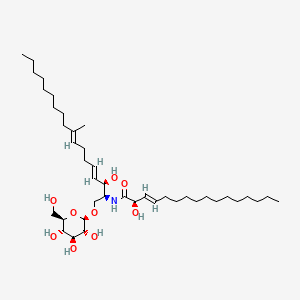
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
